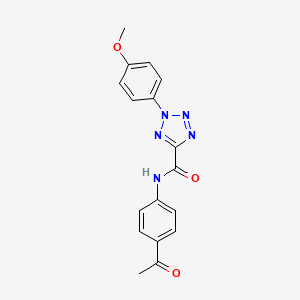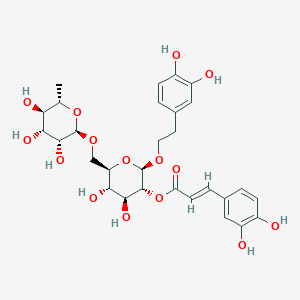![molecular formula C12H16N4O2S B2536871 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide CAS No. 2034323-25-4](/img/structure/B2536871.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine and pyrazole derivatives are widely studied in the field of medicinal chemistry due to their diverse biological activities . They are often used as building blocks in the synthesis of complex molecules .
Synthesis Analysis
While specific synthesis methods for “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide” were not found, similar compounds have been synthesized using various methods. For instance, a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as docking, molecular dynamics (MD), and 3-Dimensional structure-activity relationship (3D-QSAR) .Chemical Reactions Analysis
In the reaction of a substrate bearing a -COOMe moiety in the para-position of the phenyl ring, an in situ transesterification was observed in the presence of EtOH and PrOH .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using various computational methods .Aplicaciones Científicas De Investigación
Antibacterial Applications
Researchers have synthesized new heterocyclic compounds containing a sulfonamido moiety, aimed at exploring their antibacterial properties. In one study, compounds were created through reactions that produced pyran, pyridine, and pyridazine derivatives, among others. These newly synthesized compounds were evaluated for their antibacterial activity, with several demonstrating significant effectiveness (Azab, Youssef, & El-Bordany, 2013).
Heterocyclic Compound Synthesis
Regioselective functionalization techniques have been applied to the pyrazolo[1,5-a]pyridine scaffold, utilizing Mg- and Zn-TMP bases. This approach allowed for the synthesis of various functionalized pyrazolo[1,5-a]pyridines, contributing to the diversity of polysubstituted heterocycles (Balkenhohl, Salgues, Hirai, Karaghiosoff, & Knochel, 2018). Additionally, a novel method for the solvent-free microwave-assisted preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides was discovered, offering a new pathway to these derivatives and highlighting their potential applications due to multiple sites of Brønsted acidity and basicity (Ghattas, Carlin, Murkli, & Jacobs, 2014).
Medicinal Chemistry and Drug Design
A study on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their potential as ligands for metal coordination, revealing insights into their molecular and supramolecular structures. These findings are crucial for designing drugs with specific targeting capabilities (Jacobs, Chan, & O'Connor, 2013). Moreover, the development of a parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonamides demonstrated the utility of a sulfur-functionalized aminoacrolein derivative in efficiently synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, expanding access to these compounds for pharmaceutical applications (Tucker, Chenard, & Young, 2015).
Mecanismo De Acción
Target of action
Compounds with similar structures often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and functional groups of the compound .
Mode of action
The compound would likely interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect the compound’s solubility, which would in turn affect its absorption and distribution. The compound could be metabolized by enzymes in the body, and the products of this metabolism could be excreted in the urine or feces .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, this could lead to a decrease in the production of a certain molecule in the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable at specific pH levels .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-2-19(17,18)15-7-8-16-10-12(9-14-16)11-3-5-13-6-4-11/h3-6,9-10,15H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQGBDABDQQQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate](/img/structure/B2536793.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2536794.png)

![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)
![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)




